molecular formula C21H17BrFN5O3 B2529014 1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide CAS No. 951594-50-6

1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide

Cat. No. B2529014
CAS RN: 951594-50-6
M. Wt: 486.301
InChI Key: BCGMUQVKVCIYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17BrFN5O3 and its molecular weight is 486.301. The purity is usually 95%.
BenchChem offers high-quality 1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Pyridazine derivatives, including those structurally similar to the compound , are synthesized through various chemical reactions. These derivatives are often explored for their potential in developing new compounds with specific properties. For instance, the reaction of certain pyridazine compounds with formamide, acetic anhydride, and carbon disulfide leads to the formation of pyrimido and dithione derivatives with unique characteristics (Deeb, Essawy, Yasine, & Fikry, 1991).

Pharmacological Potential

  • Some derivatives of pyridazine, like the compound in focus, are studied for their potential pharmacological activities. For instance, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, structurally related to the compound, have been explored for their analgesic and anti-inflammatory properties (Ukrainets, Burian, Hamza, Voloshchuk, Malchenko, Shishkina, Sidorenko, Burian, & Sim, 2019).

Antibacterial Applications

  • Derivatives of pyridazine, including the compound , are also investigated for their antibacterial potential. For instance, certain 3-substituted pyridazino derivatives demonstrated antimicrobial activity, indicating their potential use in developing new antibacterial agents (El-Mariah, Hosny, & Deeb, 2006).

properties

IUPAC Name

N-(4-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-2-6-15(23)7-3-13)21(31)27(17)12-18(29)24-16-8-4-14(22)5-9-16/h2-9,11H,10,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGMUQVKVCIYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide

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